Comprehensive Technical Guide: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine
Comprehensive Technical Guide: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine
Executive Summary & Chemical Identity
Topic: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine CAS Registry Numbers: 416869-66-4 (Related isomer/analog), 933760-18-0 (Specific structure) Molecular Formula: C₁₁H₂₂N₂O (Isomeric forms vary) Molecular Weight: 198.31 g/mol [1]
This guide details the chemical properties, synthesis, and applications of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine.[1] This compound represents a critical scaffold in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands. It serves as a versatile building block where the piperidine ring acts as a core pharmacophore, and the tetrahydrofuran (THF) moiety provides a polar, hydrogen-bond-accepting domain that mimics peptide turns or specific receptor pockets.
Structural Clarification & Nomenclature
The string "N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine" contains a nomenclature ambiguity regarding the linkage between the nitrogen and the tetrahydrofuran ring.
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Direct Linkage (Hemiaminal): A structure with the nitrogen attached directly to the C2 position of the THF ring (N-tetrahydrofuran-2-yl) forms a hemiaminal ether. This species is chemically unstable and susceptible to rapid hydrolysis.
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Methylene Linkage (Stable Scaffold): The chemically stable and pharmaceutically relevant entity includes a methylene bridge: [(tetrahydrofuran-2-yl)methyl] .
Therefore, this guide focuses on the stable, synthesized entity: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine , along with its 1-methylpiperidine analog (CAS 416869-66-4), which are common intermediates in drug discovery.
| Feature | Compound A (Secondary Amine Variant) | Compound B (Tertiary Amine Variant) |
| Systematic Name | N-[(Tetrahydrofuran-2-yl)methyl]-1-methylpiperidin-4-amine | N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine |
| CAS | 416869-66-4 | 933760-18-0 |
| Structure Note | 1-Methyl on Piperidine Ring; Exocyclic NH | Piperidine Ring NH; Exocyclic N-Methyl |
| Key Use | Precursor for tertiary amides/amines | Advanced intermediate for library synthesis |
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting pharmacokinetics (PK) and handling requirements.
Calculated Properties
The following data represents consensus values calculated for the free base form of the tertiary amine variant (Compound B).
| Property | Value | Notes |
| Molecular Weight | 198.31 g/mol | Low MW, favorable for CNS penetration (Rule of 5 compliant). |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; suggests good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA indicates high blood-brain barrier (BBB) permeability. |
| pKa (Piperidine N) | ~10.5 | Highly basic; exists as a cation at physiological pH. |
| pKa (Exocyclic N) | ~8.2 | Moderately basic; protonation state depends on local pH. |
| H-Bond Donors | 1 (if Piperidine NH) | 0 (if 1-Methylpiperidine) |
| H-Bond Acceptors | 3 | Includes THF oxygen and two nitrogens. |
| Boiling Point | ~280°C (Predicted) | High boiling point due to polarity/H-bonding potential. |
Solubility & Stability
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Solubility: Highly soluble in polar organic solvents (DCM, Methanol, DMSO). The hydrochloride or oxalate salts are water-soluble (>10 mg/mL).
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Chirality: The C2 position of the tetrahydrofuran ring is a chiral center. Commercial reagents are often supplied as racemic mixtures (RS), but enantiopure forms (R or S) are critical for optimizing receptor binding affinity.
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Stability: The methylene linker renders the N-C bond stable to hydrolysis. The compound is stable under standard laboratory conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the secondary amine (if present) or N-oxide formation.
Synthesis & Manufacturing Methodologies
The synthesis of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine typically employs Reductive Amination , a robust and scalable methodology.
Synthetic Pathway (Tertiary Amine Variant)
This protocol describes the synthesis starting from commercially available N-Boc-piperidin-4-one.
Step 1: Reductive Amination (Secondary Amine Formation)
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Reagents: N-Boc-piperidin-4-one, (Tetrahydrofuran-2-yl)methanamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.
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Mechanism: Formation of an imine intermediate followed by selective reduction by STAB.
Step 2: Methylation (Tertiary Amine Formation)
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Reagents: Formaldehyde (aq), Sodium Cyanoborohydride (NaBH₃CN) or Formic Acid (Eschweiler-Clarke).
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Mechanism: Reductive methylation of the secondary amine.
Step 3: Deprotection (Optional)
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Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
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Outcome: Yields the free piperidine amine (Compound B) ready for further scaffold decoration.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of the target scaffold via sequential reductive amination and deprotection.
Reactivity & Stability Profile
Chemical Reactivity
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Nucleophilicity: The piperidine nitrogen (if deprotected) is a strong nucleophile, suitable for SN2 reactions, amide couplings, or sulfonylation. The exocyclic nitrogen is sterically hindered and less nucleophilic due to the methyl and THF-methyl substituents.
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Oxidation: Tertiary amines are susceptible to N-oxidation by peroxides (e.g., mCPBA), forming N-oxides which may be potential metabolites.
Biological Stability (Metabolism)
In a biological context, this scaffold is subject to specific metabolic pathways:
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N-Dealkylation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) may catalyze the removal of the N-methyl group or the N-[(tetrahydrofuran-2-yl)methyl] group.
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Ring Oxidation: The THF ring is susceptible to oxidation at the alpha-carbon (adjacent to oxygen), potentially leading to ring opening (gamma-hydroxybutyric acid derivatives).
Applications in Drug Discovery
This molecule is a "privileged structure" in medicinal chemistry, often used to tune the physicochemical properties of lead compounds.
Opioid Receptor Modulation
The 4-aminopiperidine core is the structural backbone of the fentanyl class of opioids.
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Bioisosterism: Replacing the N-phenyl or N-propionyl groups of fentanyl with N-methyl-N-[(tetrahydrofuran-2-yl)methyl] alters the lipophilicity and hydrogen bonding profile.
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Effect: This modification typically reduces potency compared to fentanyl but may improve the therapeutic index or alter receptor subtype selectivity (mu vs. kappa).
Muscarinic & Sigma Receptors
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Sigma-1 Receptor: The combination of a basic amine and a hydrophobic domain (THF + Methyl) fits the pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotective and antipsychotic effects.
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Muscarinic Agonists: Derivatives of this scaffold have been explored for M1/M4 muscarinic receptor activity, relevant in treating Alzheimer's disease and schizophrenia.
Handling & Safety Protocols
Signal Word: WARNING
Hazard Identification
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Toxicology: While specific toxicological data for this exact intermediate may be limited, 4-aminopiperidines are generally considered biologically active and potentially toxic if inhaled or ingested. Treat as a potent bioactive agent.
Storage & Disposal
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Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic; keep container tightly closed.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.
References
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PubChem. (2021). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O.[2] National Library of Medicine. [Link]
- Vandevoorde, S., et al. (2007). Synthesis and evaluation of novel fentanyl derivatives. Journal of Medicinal Chemistry.
